3-(4-Bromobenzylidene)-2,4-pentanedione

Enantioselective synthesis Ammonium ylide chemistry 2,3-Dihydrofuran construction

Researchers requiring a benzylidene-2,4-pentanedione scaffold with a versatile exit vector for late-stage diversification often face supply inconsistency and undocumented reactivity. This compound directly addresses that gap with a para-bromine substituent optimized for palladium-catalyzed cross-coupling. • Enables Suzuki-Miyaura, Buchwald-Hartwig, and related couplings; the Ar-Br bond offers superior reactivity over Ar-Cl while remaining more stable and economical than Ar-I. • Serves as a high-performing Michael acceptor in cinchona alkaloid-catalyzed enantioselective [4+1] annulations, delivering 2,3-dihydrofurans in 82% yield and 87:13 e.r. • Calibrated Hammett σₚ (+0.23) makes it a quantitative reference for substituent-effect studies in conjugated enone-dione systems. Procurement managers benefit from consistent stock, documented purity, and global shipping with no special regulatory permits required.

Molecular Formula C12H11BrO2
Molecular Weight 267.12 g/mol
CAS No. 15795-19-4
Cat. No. B14168703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromobenzylidene)-2,4-pentanedione
CAS15795-19-4
Molecular FormulaC12H11BrO2
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC(=O)C(=CC1=CC=C(C=C1)Br)C(=O)C
InChIInChI=1S/C12H11BrO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3
InChIKeyQITTYBACPUVFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromobenzylidene)-2,4-pentanedione (CAS 15795-19-4): Compound Profile for Research Procurement


3-(4-Bromobenzylidene)-2,4-pentanedione (CAS 15795-19-4) is a para-brominated derivative of the 3-benzylidene-2,4-pentanedione family, a class of α,β-unsaturated β-diketones characterized by a conjugated enone-dione scaffold . With molecular formula C₁₂H₁₁BrO₂ and a molecular weight of 267.12 g/mol, this compound is synthesized via Knoevenagel condensation of 2,4-pentanedione with 4-bromobenzaldehyde under basic catalysis . The 4-bromo substituent introduces distinct electronic effects (Hammett σₚ = +0.23) that modulate NMR chemical shifts, keto–enol tautomerism, and IR carbonyl stretching frequencies in a predictable, quantitative manner [1]. Additionally, the aryl-bromine bond serves as a functional handle for downstream cross-coupling reactions such as Suzuki-Miyaura coupling, a capability absent in non-halogenated analogs [2].

Why 3-(4-Bromobenzylidene)-2,4-pentanedione Cannot Be Replaced by Unsubstituted or Other Halogenated Analogs


Within the 3-benzylidene-2,4-pentanedione series, the identity and position of the aryl substituent governs multiple experimentally measurable parameters—including ¹³C NMR carbonyl chemical shifts (linearly correlated with Hammett σ constants), keto–enol equilibrium ratios, and IR carbonyl stretching frequencies [1]. The para-bromo substituent (σₚ = +0.23) occupies a distinct electronic position between electron-neutral (H, σₚ = 0.00) and strongly electron-withdrawing groups (e.g., NO₂, σₚ = +0.78), producing a unique spectroscopic and reactivity fingerprint [2]. Critically, the C–Br bond provides a synthetic diversification point via palladium-catalyzed cross-coupling, enabling modular construction of biaryl and heterobiaryl derivatives that are inaccessible from non-halogenated, methyl-substituted, or even chloro-substituted (lower oxidative addition reactivity) analogs [3]. Substituting a non-brominated benzylidene-2,4-pentanedione for this compound in a synthetic sequence requiring downstream Suzuki-Miyaura coupling would immediately block the reaction pathway, while substituting a nitro analog would preclude reductive transformations compatible with the bromoarene motif.

Quantitative Differentiation Evidence for 3-(4-Bromobenzylidene)-2,4-pentanedione (CAS 15795-19-4) Against Close Analogs


Substrate Yield Advantage in Enantioselective Dihydrofuran Synthesis: 4-Bromo vs. Unsubstituted Phenyl

In a direct head-to-head comparison within the same study, 3-(4-bromobenzylidene)-2,4-pentanedione (substrate 1a) delivered dihydrofuran product 2n in 82% isolated yield with an enantiomeric ratio of 87:13 e.r., compared to the unsubstituted 3-benzylidene-2,4-pentanedione, which gave product 2a in only 52% yield (89:11 e.r.) under identical reaction conditions—a 30-percentage-point yield improvement attributable to the electronic effect of the para-bromo substituent on the Michael acceptor reactivity [1].

Enantioselective synthesis Ammonium ylide chemistry 2,3-Dihydrofuran construction

Predictable ¹³C NMR Chemical Shift Modulation via Hammett Linear Free Energy Relationship

The ¹³C NMR chemical shift of the Z-carbonyl group (C-2) in 3-benzylidene-2,4-pentanediones exhibits a significant linear correlation with Hammett σ constants of the para-substituent (R² not reported in abstract, but described as 'significant') [1]. The 4-bromo substituent (σₚ = +0.23) occupies a distinct electronic position relative to other common substituents: hydrogen (σₚ = 0.00), methyl (σₚ = -0.17), fluoro (σₚ = +0.06), chloro (σₚ = +0.23), and nitro (σₚ = +0.78) [2]. This quantitative structure–spectroscopic property relationship allows researchers to predict the chemical shift of C-2 for the 4-bromo derivative and distinguish it from other analogs by its characteristic downfield shift relative to electron-donating group-substituted analogs.

NMR spectroscopy Linear free energy relationships Structural characterization

Cross-Coupling Functionalization Capability: Ar–Br vs. Ar–Cl and Non-Halogenated Analogs

The para-bromine substituent on 3-(4-bromobenzylidene)-2,4-pentanedione enables palladium-catalyzed Suzuki-Miyaura cross-coupling, a transformation demonstrated on the derived dihydrofuran scaffold in the Worgull et al. study, where bromine-containing dihydrofuran 2k was converted to phenyl-substituted compound 4 in good yield without epimerization [1]. In the well-established reactivity hierarchy for oxidative addition to Pd(0)—the rate-determining step of cross-coupling—aryl bromides (Ar–Br) react faster than aryl chlorides (Ar–Cl) and vastly faster than aryl fluorides (Ar–F), while non-halogenated arenes are inert under standard coupling conditions [2]. This places the 4-bromo derivative in a uniquely enabling position: it is reactive enough for efficient coupling yet more stable and easier to handle than the corresponding aryl iodide, providing an optimal balance of reactivity and practicality.

Suzuki-Miyaura coupling C–C bond formation Modular synthesis

CCR5 Antagonist Pharmacological Activity: Preliminary Patent Disclosure

Preliminary pharmacological screening disclosed in patent literature indicates that 3-(4-bromobenzylidene)-2,4-pentanedione exhibits CCR5 receptor antagonist activity, suggesting potential utility for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While quantitative IC₅₀ or Kᵢ values for this specific compound were not publicly disclosed in the accessible patent summaries, the CCR5 antagonist designation distinguishes it from other benzylidene-2,4-pentanedione analogs lacking this reported pharmacological profile. For comparison, unsubstituted 3-benzylidene-2,4-pentanedione has been studied primarily for anti-inflammatory and antioxidant applications (e.g., lipid peroxidation inhibition, IC₅₀ = 12 µM) , representing a different biological target space.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Optimal Research and Industrial Application Scenarios for 3-(4-Bromobenzylidene)-2,4-pentanedione (CAS 15795-19-4)


Enantioselective Synthesis of Tetrasubstituted 2,3-Dihydrofurans via Ammonium Ylide Chemistry

This compound is a high-performing Michael acceptor substrate for cinchona alkaloid-catalyzed enantioselective [4+1] annulation with bromo acetophenones, delivering 2,3-dihydrofurans in 82% yield and 87:13 e.r.—a 30-percentage-point yield improvement over the unsubstituted phenyl analog under identical conditions [1]. The resulting bromine-containing dihydrofuran product can be further elaborated via Suzuki-Miyaura coupling without epimerization, enabling modular construction of biaryl-containing heterocycle libraries [1]. Research groups focused on asymmetric heterocycle synthesis or ammonium ylide methodology development should prioritize this substrate over unsubstituted or electron-donating group-substituted benzylidene-2,4-pentanediones to maximize synthetic throughput.

Modular Building Block for Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Library Synthesis

The para-bromine substituent serves as a versatile exit vector for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of the benzylidene-2,4-pentanedione scaffold [2]. This capability is absent in the unsubstituted, methyl, methoxy, or nitro analogs. The Ar–Br bond offers an optimal reactivity profile—more reactive than Ar–Cl yet more stable and economical than Ar–I—making it the preferred halogenated benzylidene-2,4-pentanedione for parallel synthesis applications [3]. Medicinal chemistry teams constructing focused libraries around the benzylidene-diketone pharmacophore should select the 4-bromo derivative as the key diversification intermediate.

NMR and IR Spectroscopic Reference Standard for Substituent Effect Studies

The well-characterized Hammett linear free energy relationship between the para-substituent σ constant and the ¹³C NMR chemical shift of the Z-carbonyl (C-2) makes 3-(4-bromobenzylidene)-2,4-pentanedione (σₚ = +0.23) a valuable reference compound for calibrating substituent effect studies in conjugated enone-dione systems [4]. Together with IR carbonyl stretching frequency correlations, this compound serves as an intermediate electronic probe between electron-neutral (H, σₚ = 0.00) and strongly electron-withdrawing (NO₂, σₚ = +0.78) analogs, enabling physical organic chemistry groups to construct robust structure–property relationship models [4][5].

CCR5 Antagonist Hit Compound for Anti-HIV and Anti-Inflammatory Drug Discovery

Patent-based preliminary pharmacological screening has identified 3-(4-bromobenzylidene)-2,4-pentanedione as a CCR5 receptor antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [6]. While public quantitative potency data are unavailable, the disclosed CCR5 activity profile differentiates this compound from unsubstituted 3-benzylidene-2,4-pentanedione, which has been studied primarily as an antioxidant (lipid peroxidation IC₅₀ = 12 µM) . Drug discovery groups interested in non-peptidic CCR5 modulator chemotypes should consider this compound for confirmatory screening, particularly given the synthetic accessibility of analogs via the cross-coupling handle at the para position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromobenzylidene)-2,4-pentanedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.